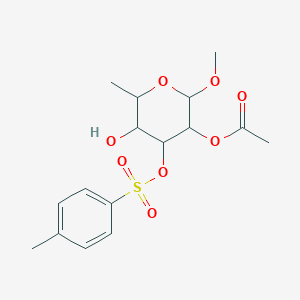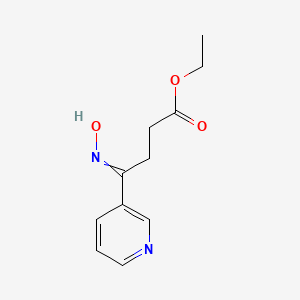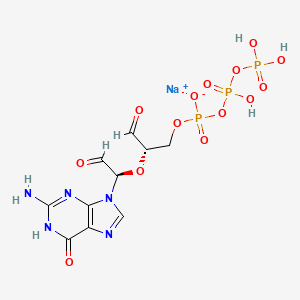
N-Desisobutyl-N-propyl Rifabutin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Desisobutyl-N-propyl Rifabutin” is a new class of rifamycins, specifically spiropiperidylrifamycins, and is used as an antibiotic . It has a molecular weight of 832.98 and a molecular formula of C45H60N4O11 .
Synthesis Analysis
While specific synthesis details for “N-Desisobutyl-N-propyl Rifabutin” were not found, research has been conducted on the synthesis of polymeric forms of Rifabutin, an antitubercular drug. These forms were based on copolymers of acrylamide with 2-acrylamido-2-methylpropanesulfonic acid and of N-vinylpyrrolidone with 2-aminoethyl methacrylate, with ionic and covalent polymer–Rifabutin bonding .Wissenschaftliche Forschungsanwendungen
Drug-Membrane Interaction Studies
The influence of rifabutin and its analogs on the biophysical properties of lipid membranes was evaluated to establish a relationship between their chemical structure and activity on membranes. This research aimed at developing drugs with higher efficacy and fewer toxic effects by understanding the interaction between these compounds and biological membranes. The study utilized a range of biophysical techniques to assess how these drugs affect membrane organization, which is crucial for their antimicrobial activity (Pinheiro et al., 2013).
Clinical Applications and Resistance Studies
Rifabutin, a rifamycin antibiotic, has been used for the treatment of mycobacterial infections, including tuberculosis (TB) and Mycobacterium avium complex (MAC), especially in AIDS patients due to fewer drug-drug interactions with AIDS medications. Its pharmacokinetics, efficacy, resistance data, and side effects have been compared with those of rifampicin, indicating its significant role in treating TB and non-tuberculous mycobacterial diseases. Clinical studies have highlighted the benefits of rifabutin in patients with AIDS on protease inhibitors, in solid organ transplant patients on immunosuppressive drugs, and in patients presenting intolerable side effects related to rifampicin (Crabol et al., 2016).
Metabolism and Pharmacogenetics
The metabolism of rifabutin in humans and rats has been extensively studied, revealing over 20 biotransformation products. A study aimed to characterize these metabolites using advanced liquid chromatography-mass spectrometry techniques. This research provides insights into the drug's metabolism, which is crucial for understanding its pharmacokinetics and optimizing its clinical use (Prasad & Singh, 2010).
Drug-Drug Interactions and Pharmacogenomics
Investigations into the effects of SLCO1B1 polymorphisms on rifabutin pharmacokinetics in African HIV-infected patients with tuberculosis have shown that genetic factors significantly influence the drug's bioavailability and metabolism. This study underscores the importance of considering genetic variability when dosing rifabutin, to improve treatment outcomes and minimize toxicity (Hennig et al., 2015).
Potential for Broader Antibacterial Application
Rifabutin has shown potent in vitro activity against carbapenem-resistant Acinetobacter baumannii clinical isolates. The study highlights rifabutin's unique mechanism of cellular uptake through the siderophore receptor FhuE, suggesting its potential application against a broader range of bacterial pathogens. This research paves the way for considering rifabutin in the treatment of infections caused by drug-resistant bacteria (Trebosc et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBPDPKBORJVAA-CTRLBJGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)[C@](O6)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N4O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)





